molecular formula C14H18O3 B13863456 1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone

1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone

Katalognummer: B13863456
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: NEMJYOQATSQALE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone is an organic compound with a complex structure that includes a phenyl ring substituted with a methyl group and an oxan-2-yloxy group

Vorbereitungsmethoden

The synthesis of 1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-4-hydroxyacetophenone with tetrahydropyran in the presence of an acid catalyst to form the oxan-2-yloxy derivative. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.

Vergleich Mit ähnlichen Verbindungen

1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone can be compared with similar compounds such as:

    {2-[(oxan-2-yloxy)methyl]phenyl}methanol: This compound has a similar oxan-2-yloxy group but differs in the functional groups attached to the phenyl ring.

    1-{4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one: This compound has an oxiran-2-yl group instead of an oxan-2-yloxy group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various applications in research and industry.

Eigenschaften

Molekularformel

C14H18O3

Molekulargewicht

234.29 g/mol

IUPAC-Name

1-[2-methyl-4-(oxan-2-yloxy)phenyl]ethanone

InChI

InChI=1S/C14H18O3/c1-10-9-12(6-7-13(10)11(2)15)17-14-5-3-4-8-16-14/h6-7,9,14H,3-5,8H2,1-2H3

InChI-Schlüssel

NEMJYOQATSQALE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OC2CCCCO2)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.